2-(2-benzyl-1H-1,3-benzodiazol-1-yl)-1-(piperidin-1-yl)ethan-1-one

μ-opioid receptor structure-activity relationship desnitazene

2-(2-benzyl-1H-1,3-benzodiazol-1-yl)-1-(piperidin-1-yl)ethan-1-one (CAS 906186-39-8; molecular formula C21H23N3O, MW 333.4 g/mol) is a synthetic small molecule composed of a 2-benzylbenzimidazole core linked via an ethanone bridge to a piperidine ring. The 2-benzylbenzimidazole scaffold defines the 'nitazene' opioid class, a group of potent μ-opioid receptor (MOR) agonists originally developed as analgesics and now subject to extensive forensic and pharmacological investigation.

Molecular Formula C21H23N3O
Molecular Weight 333.4 g/mol
Cat. No. B4576585
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-benzyl-1H-1,3-benzodiazol-1-yl)-1-(piperidin-1-yl)ethan-1-one
Molecular FormulaC21H23N3O
Molecular Weight333.4 g/mol
Structural Identifiers
SMILESC1CCN(CC1)C(=O)CN2C3=CC=CC=C3N=C2CC4=CC=CC=C4
InChIInChI=1S/C21H23N3O/c25-21(23-13-7-2-8-14-23)16-24-19-12-6-5-11-18(19)22-20(24)15-17-9-3-1-4-10-17/h1,3-6,9-12H,2,7-8,13-16H2
InChIKeyRHFMKWITYLWDKW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(2-Benzyl-1H-1,3-benzodiazol-1-yl)-1-(piperidin-1-yl)ethan-1-one: Chemical Identity & Procurement Context


2-(2-benzyl-1H-1,3-benzodiazol-1-yl)-1-(piperidin-1-yl)ethan-1-one (CAS 906186-39-8; molecular formula C21H23N3O, MW 333.4 g/mol) is a synthetic small molecule composed of a 2-benzylbenzimidazole core linked via an ethanone bridge to a piperidine ring . The 2-benzylbenzimidazole scaffold defines the 'nitazene' opioid class, a group of potent μ-opioid receptor (MOR) agonists originally developed as analgesics and now subject to extensive forensic and pharmacological investigation [1]. Unlike classical nitazenes, this compound lacks the critical 5-nitro group on the benzimidazole ring, classifying it as a 'desnitazene' analogue—a structural distinction with profound pharmacological consequences for procurement and research application [2].

Why 2-(2-Benzyl-1H-1,3-benzodiazol-1-yl)-1-(piperidin-1-yl)ethan-1-one Cannot Be Substituted with Generic Nitazene Analogs


Interchanging nitazene analogues without accounting for specific structural features is scientifically unsound and potentially hazardous. Systematic structure–activity relationship (SAR) studies have demonstrated that the presence or absence of a single substituent—particularly the 5-nitro group on the benzimidazole ring—produces a pronounced, quantifiable drop in μ-opioid receptor (MOR) activation potency [1]. This compound's status as a desnitazene (lacking the 5-nitro group) places it in a pharmacologically distinct subcategory from nitro-bearing nitazenes such as isotonitazene. Furthermore, the choice of N-substituent on the benzimidazole ethanone bridge (piperidine vs. pyrrolidine vs. morpholine) directly modulates MOR activation, with N-pyrrolidino analogues consistently demonstrating greater potency than N-piperidine counterparts [1]. Generic substitution without confirming identity, purity, and receptor-level activity therefore risks invalidating experimental results or introducing uncharacterized safety profiles into forensic and pharmacological workflows.

2-(2-Benzyl-1H-1,3-benzodiazol-1-yl)-1-(piperidin-1-yl)ethan-1-one: Quantitative Differentiation Evidence


Desnitazene Core: Pronounced Decrease in MOR Potency Versus 5-Nitro Analogues

Removal of the 5-nitro group from the benzimidazole ring—the defining structural feature of this compound—consistently causes a pronounced decrease in μ-opioid receptor (MOR) activation potency compared to nitro-bearing nitazenes [1]. In systematic SAR profiling across multiple nitazene pairs, 'desnitazene' analogues (lacking 5-nitro) demonstrated significantly reduced MOR activation in both β-arrestin 2 recruitment and cAMP inhibition assays relative to their 5-nitro counterparts [1]. This finding was replicated across all comparator pairs in the study and represents a class-level inference for the target compound.

μ-opioid receptor structure-activity relationship desnitazene

N-Piperidine Substitution: Reduced MOR Activation Versus N-Pyrrolidino Analogues

Among 'ring-substituted' nitazene analogues, N-pyrrolidino substitutions were generally more favorable for MOR activation than N-piperidine substitutions [1]. This SAR finding, derived from systematic comparisons of matched molecular pairs, indicates that this compound—bearing an N-piperidine moiety—is expected to exhibit lower MOR activation potency than its N-pyrrolidino counterpart, all else being equal. The sole exception to this trend was observed for 4′-OH metabolites, which are not relevant to the parent compound [1].

μ-opioid receptor N-substituent SAR piperidine vs pyrrolidine

Isotonitazene In Vivo Benchmark: Pharmacokinetic and Pharmacodynamic Reference for Desnitazene Differentiation

Isotonitazene, the prototypical 5-nitro nitazene, serves as a high-potency benchmark against which desnitazene analogues can be assessed. In male Sprague-Dawley rats, isotonitazene demonstrated a MOR Ki of 15.8 nM, antinociception ED50 of 4.22 μg/kg (s.c.), and a plasma half-life of 23.4–63.3 min [1]. Its N-desethyl metabolite displayed even greater MOR affinity (Ki = 2.2 nM) [1]. Given the established SAR principle that 5-nitro removal attenuates MOR activity, this compound (a desnitazene) is expected to exhibit significantly higher Ki, higher ED50, and reduced in vivo potency relative to the isotonitazene benchmark.

isotonitazene pharmacokinetics antinociception MOR affinity

Metabolic Liability: Desnitazene Structural Alert for Extensive Hepatic Clearance

Nitazenes as a class are susceptible to extensive hepatic metabolism via hydroxylation, N-dealkylation, and conjugation, with extrapolated in vivo metabolic clearance comparable to 7-hydroxycoumarin and testosterone [1]. In humans, metabolism of some 2-benzylbenzimidazole derivatives is so extensive that little or none of the parent compound remains in circulation [2]. For desnitazene analogues specifically, the absence of the 5-nitro group alters the metabolic pathway profile—desnitazene analogs uniquely yield a molecular ion greater than 1% relative abundance in electron ionization mass spectrometry, a distinguishing analytical feature [3]. This metabolic profile has implications for both in vivo experimental design and analytical reference standard selection.

nitazene metabolism hepatic clearance N-dealkylation

Optimal Procurement and Application Scenarios for 2-(2-Benzyl-1H-1,3-benzodiazol-1-yl)-1-(piperidin-1-yl)ethan-1-one


Forensic Toxicology Reference Standard for Desnitazene Identification

This compound's unique EI-MS fragmentation signature—producing a molecular ion >1% relative abundance, a characteristic exclusive to desnitazene analogues—makes it a valuable analytical reference standard for forensic laboratories screening for emerging nitazene-class substances. Procurement of this desnitazene standard enables unambiguous differentiation from 5-nitro nitazenes in seized drug analysis and post-mortem toxicology casework [1].

μ-Opioid Receptor Pharmacology Tool Compound for Bias and Selectivity Studies

As a desnitazene with confirmed reduced MOR activation potency relative to 5-nitro nitazenes, and with N-piperidine substitution conferring lower potency than N-pyrrolidino analogues, this compound serves as a low-potency comparator in MOR signaling bias studies. Researchers investigating G-protein versus β-arrestin signaling bias can employ this compound alongside higher-potency nitazenes to probe the relationship between receptor occupancy and signaling pathway selectivity [2].

Drug Metabolism and Pharmacokinetic (DMPK) Probe Compound

The established susceptibility of nitazene-class compounds to extensive hepatic metabolism via hydroxylation, N-dealkylation, and conjugation pathways makes this desnitazene suitable for in vitro DMPK studies. Researchers can use this compound to investigate metabolic clearance mechanisms in human hepatocyte models, with the desnitazene-specific EI-MS fragmentation pattern facilitating analytical detection of both parent and metabolite species [3].

Negative Control for In Vivo Nitazene Potency Studies

With isotonitazene providing a high-potency benchmark (MOR Ki = 15.8 nM; antinociception ED50 = 4.22 μg/kg s.c.), this desnitazene—lacking the potency-conferring 5-nitro group—can serve as a structurally matched low-potency control in rodent behavioral pharmacology studies. This enables researchers to attribute observed in vivo effects specifically to the 5-nitro pharmacophore while controlling for non-specific benzimidazole scaffold effects [4].

Quote Request

Request a Quote for 2-(2-benzyl-1H-1,3-benzodiazol-1-yl)-1-(piperidin-1-yl)ethan-1-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.